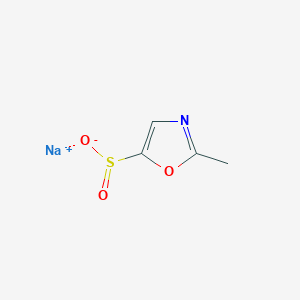![molecular formula C8H7N3O B13119480 8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)
8-Methoxypyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxypyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring and a methoxy group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxypyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrido[3,4-b]pyrazine-8-carboxylic acid.
Reduction: Formation of 8-hydroxypyrido[3,4-b]pyrazine.
Substitution: Formation of various substituted pyrido[3,4-b]pyrazine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Wirkmechanismus
The mechanism of action of 8-Methoxypyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor suggests that it may interfere with signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Another nitrogen-containing heterocycle with potential biological activities.
Uniqueness of 8-Methoxypyrido[3,4-b]pyrazine: What sets this compound apart is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
8-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3O/c1-12-7-5-9-4-6-8(7)11-3-2-10-6/h2-5H,1H3 |
InChI-Schlüssel |
XGRWJXXHQBHDRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC2=NC=CN=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)




![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)

![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)



